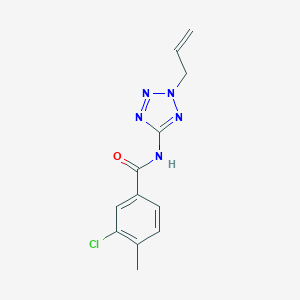
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide, also known as ACTAZOLAM, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. The compound is thought to enhance the binding of GABA to the receptor, leading to increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been reported to reduce anxiety and induce sedation and muscle relaxation. In addition, it has been shown to have anticonvulsant effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide is its potential for toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for toxicity.
Synthesis Methods
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-allyl-2H-tetrazol-5-amine. The reaction is catalyzed by a base such as triethylamine or pyridine. The product is obtained as a white crystalline solid with a high yield.
Scientific Research Applications
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide has been widely studied for its potential application in various therapeutic areas, including anxiety, depression, and epilepsy. The compound has been shown to exhibit anxiolytic and anticonvulsant properties in animal models. In addition, it has been investigated for its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-methylbenzamide |
|---|---|
Molecular Formula |
C12H12ClN5O |
Molecular Weight |
277.71 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H12ClN5O/c1-3-6-18-16-12(15-17-18)14-11(19)9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16,19) |
InChI Key |
DFAYDEXWEMSELH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


